REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:16]=[C:15]([Cl:17])[C:14]([F:18])=[CH:13][C:3]=1[C:4](C1C=CC(F)=CC=1)=[O:5].[OH:19]O>OS(O)(=O)=O.O=S(=O)=O>[Cl:1][C:2]1[CH:16]=[C:15]([Cl:17])[C:14]([F:18])=[CH:13][C:3]=1[C:4]([OH:5])=[O:19] |f:2.3|
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Name
|
2,4-dichloro-4',5-difluorobenzophenone
|
Quantity
|
28.7 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)C2=CC=C(C=C2)F)C=C(C(=C1)Cl)F
|
Name
|
|
Quantity
|
250 g
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
ice
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
When the metered addition
|
Type
|
CUSTOM
|
Details
|
(30 min)
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
after cooling
|
Type
|
DISTILLATION
|
Details
|
4-fluorophenol is then recovered by steam distillation (7.5 g, 0.0673 mol, 67%, m.p. (DSC) 42.6° C.)
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C=C(C(=C1)Cl)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |